molecular formula C13H20ClN B6245801 rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans CAS No. 2408937-99-3

rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans

Cat. No. B6245801
CAS RN: 2408937-99-3
M. Wt: 225.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans (also known as RMPH) is a chiral piperidine derivative with a wide range of applications in scientific research. RMPH is used as a chiral building block in the synthesis of various compounds, as a chiral recognition agent, and as a reagent in the resolution of racemic mixtures. It is also used in the study of drug metabolism, enzyme kinetics, and enzyme inhibition.

Scientific Research Applications

RMPH has several applications in scientific research. It is used as a chiral building block in the synthesis of various compounds, and as a reagent in the resolution of racemic mixtures. It is also used in the study of drug metabolism, enzyme kinetics, and enzyme inhibition. RMPH is used in the study of drug metabolism because it can be used to identify the metabolic pathways of drugs and to study the effects of drugs on the body. It is also used in the study of enzyme kinetics and enzyme inhibition because it can be used to study the structure and function of enzymes.

Mechanism of Action

RMPH acts as a chiral recognition agent when used in the resolution of racemic mixtures. It binds to the two enantiomers of the compound, resulting in the formation of two diastereomers. The diastereomers can then be separated by chromatography or crystallization.
Biochemical and Physiological Effects
RMPH has no known biochemical or physiological effects. It is used solely as a chiral recognition agent in the resolution of racemic mixtures.

Advantages and Limitations for Lab Experiments

The main advantage of using RMPH in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is highly selective and can be used to synthesize optically pure compounds. The main limitation of using RMPH is that it is time-consuming and requires the use of specialized equipment.

Future Directions

There are several potential future directions for the use of RMPH in scientific research. These include the development of new methods for the synthesis of optically pure compounds, the use of RMPH in drug metabolism studies, and the use of RMPH in enzyme kinetics and enzyme inhibition studies. Additionally, further research should be done on the mechanism of action of RMPH and its potential biochemical and physiological effects. Finally, further research should be done on the advantages and limitations of using RMPH in lab experiments.

Synthesis Methods

RMPH can be synthesized in a variety of ways, including resolution of racemic mixtures, asymmetric synthesis, and chemical synthesis. The most common method of synthesis is resolution of racemic mixtures, which involves the use of a chiral reagent to separate the two enantiomers of the compound. This method is advantageous because it is relatively inexpensive and easy to perform. Asymmetric synthesis involves the use of a chiral catalyst to promote the formation of the desired enantiomer. This method is more expensive and time-consuming than resolution of racemic mixtures, but it can be used to synthesize optically pure compounds. Chemical synthesis involves the use of a variety of chemical reactions to synthesize the desired compound. This method is the most costly and time-consuming, but it can be used to synthesize optically pure compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans involves the synthesis of the piperidine ring followed by the introduction of the methyl and 3-methylphenyl groups. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "2,5-dioxo-1-pyrrolidine acetamide", "3-methylbenzaldehyde", "methylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-2-piperidone", "React 2,5-dioxo-1-pyrrolidine acetamide with methylamine in the presence of hydrochloric acid to form 5-methyl-2-piperidone.", "Step 2: Synthesis of 5-methyl-2-(3-methylphenyl)piperidine", "React 5-methyl-2-piperidone with 3-methylbenzaldehyde in the presence of sodium hydroxide to form 5-methyl-2-(3-methylphenyl)piperidine.", "Step 3: Formation of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans", "React 5-methyl-2-(3-methylphenyl)piperidine with hydrochloric acid in diethyl ether to form rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans.", "Dry the product with magnesium sulfate." ] }

CAS RN

2408937-99-3

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.